

potential off-target effects of RO2959 monohydrochloride

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B560445

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RO2959 Monohydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **RO2959 monohydrochloride**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected effects in my cellular assay that do not seem to be related to CRAC channel inhibition. What are the known off-target effects of RO2959?

A1: RO2959 is recognized as a potent and highly selective CRAC channel inhibitor.[1][2][3][4] [5] Extensive screening has shown no significant inhibitory effects on a variety of other cellular receptors, transporters, and ion channels.[4]

Troubleshooting Steps:

Verify Compound Integrity: Ensure the proper storage and handling of RO2959
 monohydrochloride to prevent degradation. It should be stored at -80°C for long-term



storage (6 months) or -20°C for short-term storage (1 month) in a sealed container, away from moisture.

- Confirm On-Target Activity: Run a positive control experiment to confirm that RO2959 is inhibiting store-operated calcium entry (SOCE) in your system as expected.
- Evaluate Experimental Conditions: Unintended effects could arise from the specific cell type, passage number, or unique experimental conditions. Consider running vehicle-only controls and comparing results to literature-based expectations for your specific assay.
- Assess Cytotoxicity: At high concentrations, compounds can exhibit non-specific toxicity.
 Perform a dose-response curve to determine the optimal concentration for CRAC channel inhibition without inducing cytotoxicity in your cell line.

Q2: How selective is RO2959 for Orai1 over other Orai isoforms and other ion channels?

A2: RO2959 demonstrates significant selectivity for Orai1. It inhibits Orai1 with much higher potency than Orai3.[1] Furthermore, studies have indicated that RO2959 does not have significant inhibitory effects on several other ion channels, including Kv, Cl-, TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[4]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of **RO2959 monohydrochloride** against its primary targets and its lack of activity against tested off-target channels.

Table 1: On-Target Inhibitory Activity of RO2959



Target/Process	IC50 Value	Cell Type/System
CRAC Channel Current (ICRAC)	~400 nM	RBL-2H3 cells
Orai1/STIM1 Mediated SOCE	25 nM	CHO cells expressing human Orai1 and STIM1
Orai3	530 nM	Not Specified
Store-Operated Calcium Entry (SOCE)	265 nM	Activated CD4+ T lymphocytes
Human IL-2 Production	Potent Inhibition	Not Specified

Data sourced from multiple references.[1][3][4]

Table 2: Off-Target Selectivity Profile of RO2959

Receptor / Transporter / Ion Channel	Effect
GABA Receptors	No significant inhibitory effect
Dopamine Transporter	No significant inhibitory effect
5-HT Transporter	No significant inhibitory effect
Kv channels	No significant inhibitory effect
CI- channels	No significant inhibitory effect
TRPC1	No significant inhibitory effect
TRPM2	No significant inhibitory effect
TRPM4	No significant inhibitory effect
Cav1.2 channels	No significant inhibitory effect

Data sourced from reference[4].

Experimental Protocols



Protocol 1: Assessment of Store-Operated Calcium Entry (SOCE) Inhibition

This protocol outlines a general method for measuring the effect of RO2959 on SOCE in a cellular context using a calcium-sensitive fluorescent dye.

Materials:

- Cells of interest (e.g., CD4+ T cells, CHO cells stably expressing Orai1/STIM1)
- Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM)
- Thapsigargin
- RO2959 monohydrochloride
- Calcium-free buffer
- Calcium-containing buffer

Procedure:

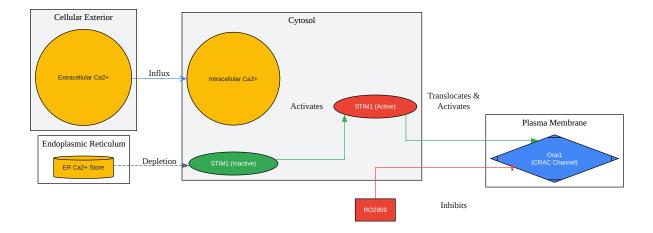
- Cell Preparation: Plate cells on a suitable substrate for fluorescence imaging.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator according to the manufacturer's instructions.
- Baseline Measurement: Measure the baseline fluorescence in a calcium-free buffer.
- Store Depletion: Add thapsigargin to the calcium-free buffer to deplete intracellular calcium stores.
- Compound Treatment: Add the desired concentration of RO2959 or vehicle control to the cells and incubate.
- Calcium Influx Measurement: Reintroduce calcium to the extracellular solution and measure the change in fluorescence, which corresponds to SOCE.



 Data Analysis: Quantify the rate and magnitude of the fluorescence increase to determine the extent of SOCE inhibition by RO2959.

Visualizations

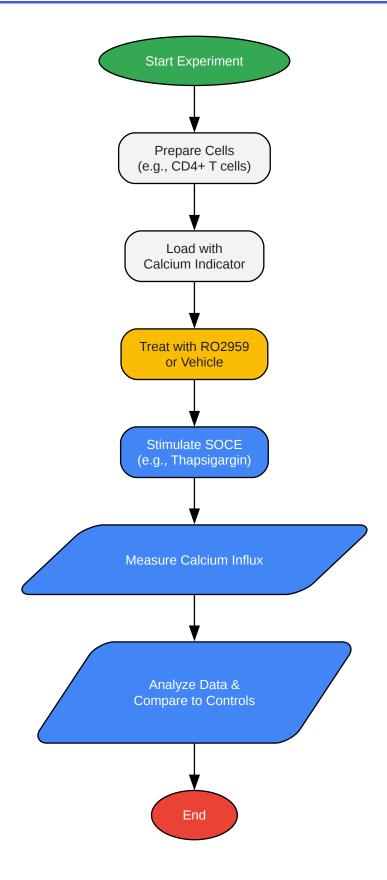
The following diagrams illustrate the mechanism of action of RO2959 and a general experimental workflow.



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Caption: Mechanism of RO2959 inhibition of store-operated calcium entry.





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Caption: General experimental workflow for assessing RO2959 activity.



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